Chemical phosphorylation amidite

Oligonucleotide Synthesis Process Consistency Quality Control

Researchers requiring efficient 5'-phosphorylation for oligonucleotide synthesis often face workflow disruptions from viscous reagents or incompatible purification protocols. This solid phosphoramidite (CAS 202284-84-2) resolves these issues with a dimethylamide-modified structure for enhanced stability and seamless automated synthesizer integration. - Enables DMT-ON reverse-phase purification, eliminating post-synthesis enzymatic treatment and reducing turnaround time for gene synthesis and NGS adapter production. - Free-flowing powder ensures precise weighing and reproducible amidite concentration, critical for scaling from R&D to multi-gram production. - Standard synthesizer protocol compatibility removes the need for cycle reprogramming, minimizing operator error in multi-user and high-throughput facilities.

Molecular Formula
Molecular Weight
CAS No. 202284-84-2
Cat. No. B606641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemical phosphorylation amidite
CAS202284-84-2
Structural Identifiers
SMILESCNC(C(C(NC)=O)(CO[2H])COP(N(C(C)C)C(C)C)OCCC#N)=O.[3H][M]
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chemical Phosphorylation Amidite Overview


Chemical phosphorylation amidite (CAS 202284-84-2), commercially designated as Solid Chemical Phosphorylating Reagent (solidCPR) or Solid CPR II, is a phosphoramidite reagent engineered for the incorporation of 5′-terminal phosphate groups into synthetic oligonucleotides during automated solid-phase DNA synthesis [1]. Chemically identified as [3-(4,4′-Dimethoxytrityloxy)-2,2-dicarboxymethylamido]propyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite with molecular formula C₃₇H₄₉N₄O₇P and molecular weight 692.8 g/mol, this reagent features a dimethylamide-modified side chain that confers enhanced stability under standard oligonucleotide synthesis conditions relative to earlier ester-based phosphorylation amidites [2]. The compound contains a 4,4′-dimethoxytrityl (DMT) protecting group on a side chain positioned to remain stable during base cleavage, enabling both quantification of coupling efficiency and use as a purification handle for reverse-phase cartridge or HPLC-based isolation of full-length phosphorylated products [1]. Supplied as a free-flowing powder with minimum purity specification of 98%, this reagent is distributed under European Patent No. 0816368 and represents a refined iteration of chemical phosphorylation technology optimized for automated synthesizer compatibility .

Generic Amidite Limitations vs. CAS 202284-84-2


Generic or earlier-generation chemical phosphorylation amidites exhibit critical functional deficiencies that preclude their direct substitution for CAS 202284-84-2 in workflows requiring DMT-ON purification compatibility, solid-phase handling precision, or uninterrupted automated synthesis cycles. First-generation Chemical Phosphorylation Reagent I (CPR I) lacks the side-chain DMT group entirely, rendering it incapable of supporting DMT-ON reverse-phase purification and eliminating any ability to spectrophotometrically quantify the phosphorylation coupling yield [1]. The intermediate CPR II reagent, while containing a DMT group, exists as a viscous glass that complicates accurate weighing, aliquoting, and dissolution—introducing operator-dependent variability in coupling stoichiometry and batch-to-batch consistency . Most critically, CPR II requires omission of the final capping step during automated synthesis due to susceptibility of its ethyl ester side chain to capping reagents; failure to modify the synthesizer program results in compromised 5′-phosphate yield [2]. CAS 202284-84-2 (solidCPR) was specifically engineered to address these limitations through dimethylamide substitution of the ethyl esters, enabling full compatibility with standard automated synthesizer protocols without cycle modification [2]. Enzymatic phosphorylation using T4 polynucleotide kinase, while viable for small-scale applications, suffers from reaction reversibility, incomplete conversion in sequences with secondary structure, and inability to monitor incorporation efficiency—limitations that are compounded when scaling to production quantities .

Comparative Performance Evidence


Solid-Phase Handling and Precision Weighing

CAS 202284-84-2 (solidCPR) is supplied as a free-flowing solid powder, enabling precise gravimetric measurement and straightforward dissolution in anhydrous acetonitrile. This contrasts fundamentally with earlier-generation phosphate amidites, including CPR II and CPR I, which exist as viscous glasses at room temperature and require specialized handling to achieve reproducible aliquoting . The solid physical form eliminates operator-to-operator and batch-to-batch variability in amidite concentration that arises from difficulties in accurately transferring viscous materials in automated synthesis workflows [1].

Oligonucleotide Synthesis Process Consistency Quality Control

Automated Synthesizer Compatibility

CAS 202284-84-2 incorporates a dimethylamide side chain in place of the ethyl ester moiety present in CPR II. This structural modification confers enhanced stability under standard oligonucleotide synthesis conditions, specifically enabling the reagent to withstand the capping step (acetic anhydride/N-methylimidazole treatment) without degradation [1]. Consequently, CAS 202284-84-2 can be employed without modifying the automated synthesizer program to omit the final capping cycle, whereas CPR II requires manual program adjustment—a step frequently overlooked in routine operations that leads to substantial yield loss . The coupling conditions for CAS 202284-84-2 require no deviation from standard nucleoside phosphoramidite protocols (6-minute coupling, 45-second oxidation), as validated across multiple synthesizer platforms .

Automated DNA Synthesis Workflow Integration Process Optimization

Trityl Assay Coupling Efficiency Quantification

Unlike CPR I (which lacks a DMT group entirely) and enzymatic phosphorylation methods, CAS 202284-84-2 incorporates a 4,4′-dimethoxytrityl protecting group positioned on a side chain that remains intact during base cleavage and ammonium hydroxide deprotection . This design enables the DMT group to be removed on the synthesizer for spectrophotometric quantification of the phosphorylation coupling yield via standard trityl cation absorbance measurement at 498 nm [1]. Industry-standard coupling efficiencies for unmodified DNA nucleoside phosphoramidites range from 98.5% to 99.6%; this reagent enables the same quantitative quality control metric to be applied to the 5′-terminal phosphorylation step—a capability absent in both CPR I and enzymatic phosphorylation workflows [2].

Synthesis Monitoring Quality Assurance Yield Quantification

Yield Advantage Over Enzymatic Phosphorylation

Chemical phosphorylation using CAS 202284-84-2 routinely achieves higher yields than enzymatic phosphorylation with T4 polynucleotide kinase (PNK) and ATP . Enzymatic 5′-phosphorylation is a reversible reaction that is difficult to drive to completion, particularly with structured oligonucleotides or sequences containing modified bases. The kinase reaction requires post-synthesis purification to remove excess ATP and enzyme, adding processing steps and introducing material loss. In contrast, CAS 202284-84-2 integrates directly into the automated solid-phase synthesis cycle, with the phosphate group installed during the final coupling step under standard amidite coupling conditions (6-minute coupling time) . This single-step, instrument-integrated approach eliminates off-line enzymatic treatment, reduces total processing time, and avoids the batch-to-batch variability inherent in enzymatic reactions [1].

Enzymatic vs. Chemical Methods Process Economics Ligation Efficiency

DMT-ON Purification Compatibility

CAS 202284-84-2 contains a DMT group positioned on a side chain that remains stable during ammonium hydroxide cleavage and base deprotection, enabling the 'DMT-ON' purification strategy widely used for isolating full-length oligonucleotides [1]. Following synthesis, the 5′-DMT-protected phosphorylated oligonucleotide can be purified by reverse-phase cartridge (e.g., Poly-Pak) or RP-HPLC, leveraging the hydrophobic DMT group to retain full-length product while truncated failure sequences (lacking the DMT group) flow through [2]. The DMT group is subsequently removed with aqueous acid (e.g., 3% trifluoroacetic acid), followed by brief ammonium hydroxide treatment to eliminate the linker and yield the free 5′-phosphate [3]. This capability is absent in CPR I, which contains no DMT group and therefore cannot support DMT-ON purification .

Oligonucleotide Purification RP-HPLC Cartridge Purification

Application Scenarios


NGS Adapter Oligonucleotide Production

Next-generation sequencing adapter oligonucleotides require 5′-phosphate groups for ligation to fragmented DNA libraries. In high-throughput core facilities and commercial oligonucleotide manufacturers producing thousands of adapter sequences monthly, the DMT-ON purification compatibility of CAS 202284-84-2 enables rapid isolation of full-length phosphorylated products using automated cartridge-based workflows [1]. The dimethylamide-modified stability eliminates the need for cycle reprogramming that would be required with CPR II, reducing operator error in multi-user core facility environments . Additionally, the ability to quantify phosphorylation coupling efficiency via trityl monitoring provides batch release documentation essential for ISO-accredited and CLIA-certified sequencing service providers [2].

cGMP Therapeutic Oligonucleotide Manufacturing

For therapeutic oligonucleotides (antisense, siRNA, aptamers) requiring 5′-phosphorylation as part of the active pharmaceutical ingredient specification, CAS 202284-84-2 provides the quantitative quality metrics required for regulatory submissions. The DMT group enables real-time spectrophotometric monitoring of phosphorylation coupling efficiency, generating auditable data for batch records and process validation documentation [1]. The solid powder form ensures reproducible amidite concentration across production campaigns—a critical parameter when scaling from gram to kilogram quantities where viscous glass handling of CPR II introduces unacceptable process variability . The higher yields relative to enzymatic phosphorylation directly reduce cost of goods sold (COGS) in commercial-scale oligonucleotide manufacturing [2].

Gene Synthesis Fragment Assembly

Gene synthesis workflows depend on efficient ligation of multiple synthetic oligonucleotide fragments into full-length constructs. CAS 202284-84-2 installs the 5′-phosphate group required for ligase-catalyzed fragment joining during the final automated synthesis cycle, eliminating the off-line kinase treatment step that introduces handling losses and sequence-dependent variability [1]. For synthetic biology foundries producing hundreds of gene-length constructs per day, the integrated chemical phosphorylation approach reduces total synthesis-to-ligation turnaround time by eliminating post-synthesis enzymatic treatment and associated purification . The DMT-ON purification compatibility further enables parallel purification of multiple phosphorylated oligonucleotides using standard reverse-phase cartridge workflows without requiring separate purification development for each sequence [2].

PCR Cloning and Mutagenesis Primer Synthesis

5′-Phosphorylated primers for PCR cloning, ligation-independent cloning, and site-directed mutagenesis require efficient phosphate incorporation to ensure high cloning efficiency. Laboratories performing routine molecular cloning benefit from CAS 202284-84-2 because the chemical phosphorylation approach provides consistent, high-yield phosphate incorporation across diverse primer sequences—including those with secondary structure or GC-rich termini that inhibit enzymatic phosphorylation by T4 PNK [1]. The solid powder formulation enables precise weighing for small-scale aliquoting, reducing waste in academic core facilities where reagent consumption rates vary weekly . For high-throughput cloning operations, the compatibility with automated synthesizer protocols without cycle modification eliminates the need for dedicated instrument programming per synthesis type [2].

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